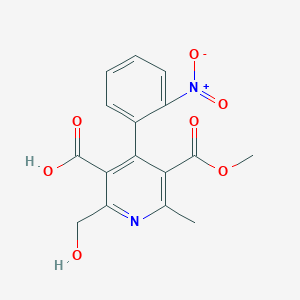
羟基脱氢硝苯地平羧酸盐
描述
3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.
科学研究应用
药代动力学和生物利用度研究
羟基脱氢硝苯地平羧酸盐是硝苯地平的代谢产物,硝苯地平是一种钙通道阻滞剂 . 它已用于开发高通量串联质谱法,用于测定硝苯地平浓度 . 这些方法已应用于禁食和进食状态下的生物利用度研究 .
心血管疾病治疗
硝苯地平,羟基脱氢硝苯地平羧酸盐由此衍生而来,广泛用于治疗心血管疾病,如高血压、心绞痛和雷诺现象 . 它抑制了细胞外钙通过心肌和血管膜孔的流入,限制了平滑肌细胞的收缩过程,从而降低了外周总阻力和全身血压 .
分析化学
由于硝苯地平的光不稳定性和其氧化生物转化为药理学上无活性的代谢产物(包括羟基脱氢硝苯地平羧酸盐), 开发用于分析血浆中硝苯地平的稳健方法具有挑战性 . 该化合物已用于开发和验证硝苯地平的分析方法 .
钙通道阻滞效率
羟基脱氢硝苯地平羧酸盐作为硝苯地平的衍生物,可能在钙通道阻滞效率研究中具有潜在的应用 . 已知硝苯地平及其类似物能阻断人红细胞中由Ca2+离子激活的K+离子 .
物理稳定性和溶解度研究
关于硝苯地平及其衍生物的研究为影响这些化合物物理稳定性和溶解度的因素提供了见解,这些见解可能适用于羟基脱氢硝苯地平羧酸盐.
作用机制
Target of Action
Hydroxydehydro Nifedipine Carboxylate is a metabolite of Nifedipine , a first-generation dihydropyridine L-type calcium channel blocker . The primary targets of this compound are the L-type calcium channels in vascular smooth muscle and myocardial cells .
Mode of Action
The compound works by blocking the voltage-gated L-type calcium channels in these cells . This blockage prevents the entry of calcium ions into cells during depolarization, which leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .
Biochemical Pathways
The blockage of calcium channels affects the calcium-dependent signal transduction pathways. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores and restricts contractile processes of smooth muscle cells . This action decreases total peripheral resistance and systemic blood pressure .
Pharmacokinetics
Nifedipine, the parent compound of Hydroxydehydro Nifedipine Carboxylate, is metabolized in the human body via oxidative biotransformation into pharmacologically inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate . The pharmacokinetics of Nifedipine is complex and can be influenced by factors such as the rate of drug input, pharmaceutical preparation, and the presence of food .
Result of Action
The result of the compound’s action is a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates conditions like angina pectoris and hypertension .
Action Environment
The action of Hydroxydehydro Nifedipine Carboxylate can be influenced by various environmental factors. For instance, Nifedipine is a photo-labile compound , meaning its stability and efficacy can be affected by light exposure. Furthermore, the presence of food can influence the absorption and bioavailability of Nifedipine .
生化分析
Biochemical Properties
Hydroxydehydro Nifedipine Carboxylate plays a significant role in biochemical reactions as an inactive metabolite of nifedipine . It interacts with various enzymes and proteins during its formation and metabolism. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidative biotransformation of nifedipine This interaction is crucial for the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate
Cellular Effects
Hydroxydehydro Nifedipine Carboxylate influences various cellular processes due to its origin from nifedipine . Nifedipine, being a calcium channel blocker, affects cell signaling pathways by inhibiting the influx of calcium ions into cells . This inhibition impacts cellular metabolism, gene expression, and overall cell function. Although Hydroxydehydro Nifedipine Carboxylate itself is inactive, its presence indicates the metabolic processing of nifedipine, which can have downstream effects on cellular activities.
Molecular Mechanism
The molecular mechanism of Hydroxydehydro Nifedipine Carboxylate involves its formation through the oxidative biotransformation of nifedipine by cytochrome P450 enzymes . This process results in the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate. The compound does not exhibit significant binding interactions with biomolecules or enzyme inhibition/activation due to its inactive nature . Its formation is a crucial step in the metabolic pathway of nifedipine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxydehydro Nifedipine Carboxylate over time are primarily related to its stability and degradation . The compound is stable under specific conditions, but its degradation can occur over time, affecting its concentration and potential impact on cellular functions.
Dosage Effects in Animal Models
Studies on nifedipine, its parent compound, indicate that varying dosages can lead to different physiological responses . High doses of nifedipine can cause adverse effects, including hypotension and reflex tachycardia
Metabolic Pathways
Hydroxydehydro Nifedipine Carboxylate is involved in the metabolic pathways of nifedipine . The primary pathway includes the oxidative biotransformation of nifedipine by cytochrome P450 enzymes, resulting in the formation of Hydroxydehydro Nifedipine Carboxylate and other inactive metabolites . This pathway is crucial for the metabolism and clearance of nifedipine from the body.
Transport and Distribution
The transport and distribution of Hydroxydehydro Nifedipine Carboxylate within cells and tissues are influenced by its physicochemical properties . The compound is likely transported through passive diffusion due to its small molecular size and lipophilicity . It may also interact with specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited.
Subcellular Localization
The subcellular localization of Hydroxydehydro Nifedipine Carboxylate is not well-characterized. Given its origin from nifedipine, it is likely to be found in cellular compartments involved in drug metabolism, such as the endoplasmic reticulum and mitochondria
属性
IUPAC Name |
2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDQNVJJIRIJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544729 | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-31-8 | |
| Record name | Hydroxydehydro nifedipine carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















